6-异丙氧基吡啶-3-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

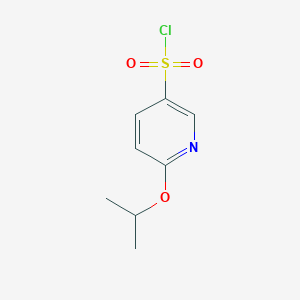

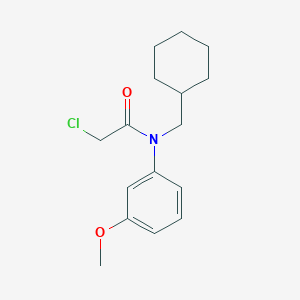

6-Isopropoxypyridine-3-sulfonyl chloride is a chemical compound with the formula C8H10ClNO3S and a molecular weight of 235.69 . It is used in laboratory chemicals.

Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chlorides, which are intermediates to 6-Isopropoxypyridine-3-sulfonyl chloride, involves two main methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . The synthesis of pyridine-3-sulfonyl chloride is carried out by taking 3-aminopyridine as the initial raw material, separating out intermediate fluoboric acid diazonium salt, and carrying out sulfonyl chlorination reaction .Chemical Reactions Analysis

Pyridine-3-sulfonyl chlorides, including 6-Isopropoxypyridine-3-sulfonyl chloride, are generally synthesized by two methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . In this process, intermediate pyridine-3-sulfonyl chlorides are formed, which are then hydrolyzed to sulfonic acids .Physical and Chemical Properties Analysis

6-Isopropoxypyridine-3-sulfonyl chloride is a liquid with a refractive index of 1.556 and a density of 1.460 g/mL at 25 °C .科学研究应用

合成和化学反应

离子液体合成:1-磺基吡啶氯化物,一个相关化合物,已被用作高效可回收的离子液体,用于合成融合的3,4-二氢嘧啶-2(1H)-酮和硫醚。这涉及在无溶剂条件下进行改良的Biginelli反应,使用一锅三组分缩合 (Velpula et al., 2015)。

胺的氧化反应:2-氨基吡啶-3-磺酰氯,与6-异丙氧基吡啶-3-磺酰氯密切相关,可以在空气存在下与三级胺发生反应,导致磺酰乙烯胺的产生。这个过程涉及磺酰氯在促进氧化和捕获所得烯胺方面的双重作用 (Wei et al., 2016)。

催化过程:报道了铑催化的2-苯基吡啶的间位磺化,其中使用了类似于6-异丙氧基吡啶-3-磺酰氯的磺酰氯。这个过程实现了非典型区域选择性的选择性催化磺化 (Saidi et al., 2011)。

药物研究

抗菌活性:使用相关磺酰氯合成的吡啶基磺胺衍生物对包括大肠杆菌和金黄色葡萄球菌在内的各种细菌菌株显示出显著的抗菌活性 (Mohamed, 2007)。

抗疟疾和抗菌效果:通过涉及类似于可能使用6-异丙氧基吡啶-3-磺酰氯的氯磺化过程合成的喹唑磺胺类化合物已被研究其抗疟疾和抗菌活性。这些化合物是从喹唑啉二胺使用磺酰氯处理合成的 (Elslager et al., 1984)。

药物化学中的叶酸拮抗剂:包括2,4-二氨基-6-喹唑磺胺类叶酸拮抗剂,是使用磺酰氯合成的。这些化合物显示出显著的抗疟疾活性,表明相关磺酰氯在药物化学中的潜在用途 (Elslager et al., 1984)。

安全和危害

The safety data sheet for Pyridine-3-sulfonyl chloride indicates that it is a hazardous substance. It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

作用机制

Target of Action

Compounds like “6-Isopropoxypyridine-3-sulfonyl chloride” often target specific enzymes or receptors in the body. These targets are usually proteins that play a crucial role in biochemical pathways .

Mode of Action

The compound might interact with its target by binding to a specific site on the protein. This can result in a change in the protein’s function, either by enhancing or inhibiting its activity .

Biochemical Pathways

The interaction of the compound with its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a harmful substance, or it might enhance a pathway that produces a beneficial substance .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine its bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The ultimate effect of the compound will depend on the specific biochemical pathways it affects. This could result in a therapeutic effect if the compound is a drug, or a toxic effect if the compound is a poison .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, pH and temperature can affect the compound’s stability, while the presence of other substances can affect its efficacy .

属性

IUPAC Name |

6-propan-2-yloxypyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c1-6(2)13-8-4-3-7(5-10-8)14(9,11)12/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHASNBEFLVLRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899424-91-0 |

Source

|

| Record name | 6-(propan-2-yloxy)pyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2408355.png)

![2-(benzylthio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2408356.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide](/img/structure/B2408358.png)

![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2408370.png)